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molecular formula C9H11NO3 B8766813 Phenol, 2-methoxy-, methylcarbamate CAS No. 3938-24-7

Phenol, 2-methoxy-, methylcarbamate

Cat. No. B8766813
M. Wt: 181.19 g/mol
InChI Key: OTYKXVWEKXHDHH-UHFFFAOYSA-N
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Patent
US04315861

Procedure details

5 g of N-methyl-carbamoyl-benzoic acid sulfimide are suspended in a mixture of 2.6 g of 2-methoxyphenol and 50 ml acetone and while stirring at room temperature, a solution of 2.9 ml triethylamine in 30 ml acetone was added dropwise, in an hour. The mixture is stirred for an additional 2 hours at room temperature, then 240 ml of distilled water are slowly added to the mixture and extracted with 3×30 ml of ether. The ethereal extract is dried with sodium sulfate, the solvent is evaporated in a vacuum at a temperature not above 30° C. 2.43 g of 2-methoxy-phenyl N-methyl-carbamate are obtained, recrystallized from N-pentane, melting at 90°-92° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
240 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH2]=N.CNC(C1C=CC=CC=1C(O)=O)=[O:6].C([N:18]([CH2:21]C)[CH2:19]C)C.O.[CH3:24][O:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[OH:32]>CC(C)=O>[CH3:21][NH:18][C:19](=[O:6])[O:32][C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][C:26]=1[O:25][CH3:24] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[SH2]=N.CNC(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
2.6 g
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
240 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for an additional 2 hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×30 ml of ether
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in a vacuum at a temperature not above 30° C

Outcomes

Product
Name
Type
product
Smiles
CNC(OC1=C(C=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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